molecular formula C27H35NO4 B1257048 Alletorphinum CAS No. 23758-80-7

Alletorphinum

Cat. No.: B1257048
CAS No.: 23758-80-7
M. Wt: 437.6 g/mol
InChI Key: OSQIRUUENNTOQL-PMEKXCSPSA-N
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Description

Alletorphine, also known as N-allylnoretorphine, is an opioid analgesic belonging to the oripavine series. It is a potent analgesic with a reduced respiratory depressant action. Alletorphine was isolated by Bentley and Hardy in 1967 while examining derivatives of tetrahydrothebaine, a potent analgesic . Despite its potential, Alletorphine was never marketed .

Preparation Methods

The synthesis of Alletorphine involves several steps, starting from oripavine. The synthetic route typically includes the following steps:

    Hydroxylation: Introduction of a hydroxyl group to the oripavine structure.

    Alkylation: Addition of an allyl group to the nitrogen atom.

    Methoxylation: Introduction of a methoxy group to the structure.

The reaction conditions for these steps involve the use of specific reagents and catalysts under controlled temperature and pressure.

Chemical Reactions Analysis

Alletorphine undergoes various chemical reactions, including:

    Oxidation: Alletorphine can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the structure of Alletorphine, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the Alletorphine molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alletorphine has been the subject of various scientific research studies due to its potent analgesic properties. Some of its applications include:

Mechanism of Action

Alletorphine exerts its effects by acting as an agonist at mu, delta, and kappa opioid receptors. These receptors are involved in the modulation of pain and are distributed throughout the central nervous system. By binding to these receptors, Alletorphine can produce analgesic effects. Additionally, it has a weak affinity for the ORL1 nociceptin/orphanin FQ receptor .

Properties

IUPAC Name

(1R,2S,6R,14R,15R,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQIRUUENNTOQL-PMEKXCSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@](C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029889
Record name 17-Allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-6,14-endo-ethenotetrahydrooripavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23758-80-7
Record name Alletorphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23758-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alletorphine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-6,14-endo-ethenotetrahydrooripavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLETORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UWR086NOA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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